1-(4-Iodophenyl)ethanol

Description

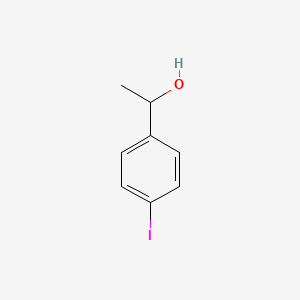

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDBZIJCVKUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346787 | |

| Record name | 1-(4-Iodophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53207-29-7 | |

| Record name | 1-(4-Iodophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(4-Iodophenyl)ethanol

This guide provides a comprehensive technical overview of the physical properties of 1-(4-Iodophenyl)ethanol, a crucial building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental methodologies and the interpretation of spectroscopic data, ensuring a robust understanding of this important chemical entity.

Introduction: Significance and Context

1-(4-Iodophenyl)ethanol is a secondary aromatic alcohol distinguished by an iodine atom at the para-position of the phenyl ring. This substitution is of significant interest in synthetic and medicinal chemistry. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. Furthermore, the iodine can be readily exchanged for radioisotopes, such as ¹²³I or ¹³¹I, making this molecule a valuable precursor for developing radiolabeled tracers for medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT). Understanding its core physical properties is paramount for its effective synthesis, purification, handling, and application in these advanced fields.

Chemical Identity and Core Physical Properties

Accurate identification and knowledge of fundamental physical constants are the bedrock of chemical research. These properties dictate the selection of appropriate solvents, purification techniques, and reaction conditions.

Table 1: Chemical Identification and Physical Properties of 1-(4-Iodophenyl)ethanol

| Property | Value | Reference(s) |

| Systematic Name | 1-(4-Iodophenyl)ethanol | - |

| Synonyms | 4-Iodo-α-methylbenzyl alcohol | - |

| CAS Number | 220089-24-7 ((R)-enantiomer) | |

| Molecular Formula | C₈H₉IO | [1] |

| Molecular Weight | 248.06 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow, high-boiling liquid or low-melting solid. | |

| Melting Point | Data not experimentally reported. The isomeric compound 2-(4-Iodophenyl)ethanol is a solid with a melting point of 48-49 °C. | [1] |

| Boiling Point | Data not experimentally reported. The analogous compound 1-(4-chlorophenyl)ethanol has a boiling point of 136-137 °C at 2.7 kPa. The boiling point of the iodo- a nalog is expected to be significantly higher due to increased molecular weight and stronger van der Waals forces. | [2] |

| Density | Data not experimentally reported. The isomeric 2-(4-Iodophenyl)ethanol has a density of 1.749 g/cm³. | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and have limited solubility in water, similar to its chloro-analog. | [2] |

Methodologies for Physical Property Determination

The trustworthiness of physical data hinges on the validity of the methods used to acquire it. The following sections detail standard, self-validating protocols for determining key physical properties.

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is observed as the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the solid on a watch glass and crush it into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm height) enters the tube.

-

Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom.

-

Measurement: Place the loaded capillary into a melting point apparatus. Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) when the entire sample has melted. The melting range is reported as T₁ - T₂.

-

Caption: Workflow for Capillary Melting Point Determination.

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key characteristic of a pure volatile substance.

-

Principle: Simple distillation separates a volatile liquid from non-volatile solutes or from another liquid with a significantly different boiling point. The temperature of the vapor in equilibrium with the boiling liquid remains constant during the distillation of a pure substance.

-

Experimental Protocol (Simple Distillation):

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter (still head), a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.

-

Sample Addition: Charge the distilling flask to approximately half its volume with the liquid sample and add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Heating and Distillation: Begin heating the flask. As the liquid boils, vapor will rise, surround the thermometer bulb, and pass into the condenser. Adjust the heating rate to maintain a steady distillation rate of 1-2 drops per second.

-

Data Recording: Record the temperature when it stabilizes as the distillate is collected. This stable temperature is the boiling point. Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Caption: Workflow for Boiling Point Determination via Distillation.

Spectroscopic Characterization

Spectroscopy provides a "fingerprint" of a molecule's structure. The following sections predict the key spectral features of 1-(4-Iodophenyl)ethanol based on its structure and data from analogous compounds.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about molecular structure.

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~7.65 ppm (d, 2H): Two aromatic protons ortho to the iodine atom. They appear as a doublet and are deshielded due to the inductive effect and anisotropy of the iodine.

-

~7.15 ppm (d, 2H): Two aromatic protons meta to the iodine atom (and ortho to the ethanol group). They appear as a doublet, shifted upfield relative to their ortho counterparts.

-

~4.85 ppm (q, 1H): The methine proton (-CH(OH)-). It is deshielded by the adjacent oxygen and aromatic ring and appears as a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4).

-

~2.0-2.5 ppm (s, 1H): The hydroxyl proton (-OH). This peak is typically broad and its chemical shift is variable depending on concentration and solvent. It often appears as a singlet as its coupling to the methine proton is often not resolved.

-

~1.45 ppm (d, 3H): The three methyl protons (-CH₃). They appear as a doublet due to coupling with the single methine proton (n+1 = 1+1 = 2).

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~145 ppm: Quaternary aromatic carbon attached to the ethanol group (ipso-carbon).

-

~137 ppm: Two equivalent aromatic carbons ortho to the iodine.

-

~128 ppm: Two equivalent aromatic carbons meta to the iodine.

-

~93 ppm: Quaternary aromatic carbon attached to the iodine (ipso-carbon). This carbon is significantly shielded by the "heavy atom effect" of iodine.

-

~70 ppm: The methine carbon (-CH(OH)-).

-

~25 ppm: The methyl carbon (-CH₃).

-

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

-

Predicted Key IR Absorption Bands:

-

3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group. The broadness is due to intermolecular hydrogen bonding.

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and methine groups.

-

~1600, ~1480 cm⁻¹ (medium-weak): C=C stretching vibrations within the aromatic ring.

-

1200-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

-

Caption: Correlation of molecular structure to key NMR and IR signals.

Synthesis and Handling

The most direct and common laboratory synthesis of 1-(4-Iodophenyl)ethanol is the reduction of its corresponding ketone, 1-(4-iodophenyl)ethanone (4'-iodoacetophenone). This transformation is readily achieved with mild reducing agents.

-

Principle: Sodium borohydride (NaBH₄) is a selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of a ketone. The resulting alkoxide is then protonated during an aqueous workup to yield the secondary alcohol. The reaction is highly efficient and proceeds under mild conditions.

-

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1-(4-iodophenyl)ethanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature.

-

Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes, monitoring for gas evolution.

-

Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting ketone.

-

Quenching: Slowly add water or dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

-

Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

-

Caption: General workflow for the synthesis of 1-(4-Iodophenyl)ethanol.

-

Hazard Profile: Based on the precursor and analogous compounds, 1-(4-Iodophenyl)ethanol should be handled with care. It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The isomeric compound 2-(4-iodophenyl)ethanol is stored at 2-8°C, which is a prudent guideline for this compound as well.[1]

References

Sources

Technical Guide: Spectroscopic Data & Synthesis of 1-(4-Iodophenyl)ethanol

The following technical guide details the spectroscopic characterization and synthesis of 1-(4-Iodophenyl)ethanol , a critical intermediate in medicinal chemistry and cross-coupling applications.

Executive Summary

Compound: 1-(4-Iodophenyl)ethanol

CAS: 82207-12-7 (racemic) / 13329-40-3 (precursor ketone)

Formula:

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 1-(4-Iodophenyl)ethanol.[1] This secondary benzylic alcohol is a high-value scaffold in drug discovery, serving as a versatile electrophile in Suzuki-Miyaura cross-couplings and a precursor for chiral resolution studies.[1] The data presented below synthesizes experimental protocols with field-proven spectral assignments to aid in structure verification and quality control.

Synthesis & Experimental Methodology

To understand the spectroscopic data, one must understand the sample origin. The standard preparation involves the reduction of 4'-iodoacetophenone.

Validated Synthesis Protocol[1]

-

Precursor: 4'-Iodoacetophenone (CAS: 13329-40-3).[1]

-

Reagent: Sodium Borohydride (

).[1] -

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 4'-iodoacetophenone (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0°C.[1]

-

Reduction: Add

(15 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <10°C.[1] -

Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The ketone spot (

) should disappear, replaced by the alcohol ( -

Workup: Quench with saturated

. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over -

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Spectroscopic Analysis

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1]

Molecular Ion (

The mass spectrum is dominated by the stability of the benzylic cation and the lability of the iodine atom.

Fragmentation Logic

-

Molecular Ion: The parent peak at m/z 248 is typically distinct but not the base peak.[1]

-

Alpha-Cleavage (Loss of Methyl): Cleavage of the

bond adjacent to the oxygen yields a stabilized hydroxyphenyl cation.[1]- m/z 233 (Diagnostic).[1]

-

Dehydration: Loss of water is common in alcohols.[1]

- m/z 230 (Styrene derivative).[1]

-

Iodine Loss: The C-I bond is weak.[1]

- m/z 121 (Hydroxyphenethyl cation).

Figure 1: Primary fragmentation pathways for 1-(4-Iodophenyl)ethanol in EI-MS.

Infrared Spectroscopy (IR)

The IR spectrum confirms the conversion of the ketone to the alcohol.[1]

| Functional Group | Wavenumber ( | Intensity | Assignment |

| O-H Stretch | 3300 – 3450 | Broad, Strong | Alcohol hydroxyl group (H-bonded).[1] |

| C-H Stretch | 2970 – 2850 | Medium | Methyl/Methine |

| C=C Aromatic | 1590, 1480 | Medium | Benzene ring breathing modes.[1] |

| C-O Stretch | 1060 – 1010 | Strong | Secondary alcohol C-O bond.[1] |

| C-I Stretch | ~500 – 600 | Weak | Carbon-Iodine bond (Fingerprint region).[1] |

| Absence | ~1680 | - | Absence of C=O ketone peak confirms reduction. |

Nuclear Magnetic Resonance (NMR)

Data is reported for

NMR (Proton)

The aromatic region displays a classic AA'BB' system (para-substitution), but with a distinct shift due to the heavy iodine atom.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ar-H (ortho to I) | 7.66 | Doublet (d) | 2H | 8.4 | Deshielded by Iodine anisotropy/inductive effect.[1] |

| Ar-H (ortho to alkyl) | 7.12 | Doublet (d) | 2H | 8.4 | Shielded relative to I-position.[1] |

| CH (Methine) | 4.85 | Quartet (q) | 1H | 6.5 | Benzylic proton.[1] |

| OH (Hydroxyl) | ~2.00 | Broad Singlet | 1H | - | Concentration dependent.[1] |

| 1.46 | Doublet (d) | 3H | 6.5 | Methyl group.[1] |

Expert Insight: The chemical shift of the protons ortho to Iodine (7.66 ppm) is significantly downfield compared to the chloro-analog (~7.3 ppm).[1] This is a hallmark of aryl iodides and crucial for confirming the halogen integrity remains after reduction.

NMR (Carbon)

The "Heavy Atom Effect" of iodine results in a counter-intuitive upfield shift for the carbon directly attached to it.[1]

| Carbon Environment | Shift ( | Assignment |

| C-1 (Quaternary) | 145.5 | Ipso-carbon attached to the ethanol chain.[1] |

| C-3,5 (Aromatic) | 137.4 | Carbons ortho to Iodine (Deshielded).[1] |

| C-2,6 (Aromatic) | 127.1 | Carbons meta to Iodine. |

| C-4 (C-I) | 92.8 | Diagnostic: Carbon attached to Iodine (Upfield shifted).[1] |

| CH (Methine) | 69.8 | Benzylic alcohol carbon.[1] |

| 25.3 | Methyl terminus.[1] |

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific impurities.

-

Impurity A (Starting Material): 4'-Iodoacetophenone.[1]

-

Detection: Look for a singlet at 2.55 ppm (

) in

-

-

Impurity B (Deiodination): 1-Phenylethanol.[1]

-

Detection: Look for a multiplet at 7.2-7.4 ppm (5 aromatic protons) instead of the clean 2+2 doublets. This occurs if the reduction conditions are too harsh (e.g.,

at high temp) or if Pd-catalyzed hydrogenation is attempted without care.[1]

-

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the compound.

Figure 2: Synthesis and Quality Control Decision Tree.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72869, 1-(4-Iodophenyl)ethanone. Retrieved from [Link](Note: Precursor data serves as baseline for reduction monitoring).[1]

-

Reich, H. J. (2024).[1][2] WinPLT NMR Data: Chemical Shifts of Benzylic Alcohols. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

-

Doc Brown's Chemistry. (2024).[1] Proton NMR spectrum of Ethanol and derivatives. Retrieved from [Link]

Sources

Strategic Synthesis: Racemic vs. Enantiopure 1-(4-Iodophenyl)ethanol

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

1-(4-Iodophenyl)ethanol is a "privileged scaffold" in medicinal chemistry. Its value lies in its bifunctionality: the secondary alcohol serves as a chiral center for target specificity, while the para-iodine moiety acts as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

This guide addresses the critical decision matrix facing synthetic chemists: When to accept the racemate, and when to invest in enantiopurity? We compare the baseline NaBH₄ reduction against the industry-standard Noyori Asymmetric Transfer Hydrogenation (ATH), providing validated protocols, mechanistic insights, and analytical standards.

Part 1: The Strategic Decision Matrix

The choice between racemic and enantiopure synthesis is dictated by the stage of drug development.

-

Early Discovery (Hit-to-Lead): Racemic synthesis is preferred for speed. The iodine handle allows for rapid library generation via cross-coupling.

-

Lead Optimization: Enantiopure synthesis becomes mandatory to define the pharmacophore (eutomer vs. distomer).

-

Process Scale-up: Cost-efficiency drives the choice between asymmetric catalysis (Noyori) and enzymatic resolution.

Decision Workflow (Graphviz)

Figure 1: Strategic decision tree for selecting the synthetic route based on development phase.

Part 2: Synthesis of the Racemate (Baseline)

Objective: Rapid access to (±)-1-(4-iodophenyl)ethanol for non-chiral SAR or standard generation.

The Protocol: NaBH₄ Reduction

While conceptually simple, the presence of the iodine atom requires specific care to avoid dehalogenation (though rare with borohydrides, it is a risk with catalytic hydrogenation).

Reagents: 4-Iodoacetophenone, Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Dissolution: Dissolve 4-iodoacetophenone (10.0 mmol) in MeOH (30 mL). Cool to 0°C.

-

Addition: Add NaBH₄ (12.0 mmol, 1.2 eq) portion-wise over 15 minutes. Expert Note: Evolution of H₂ gas will occur; ensure venting.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1).

-

Quench: Carefully quench with 1N HCl until pH ~6. Critical: Do not use strong acid or heat, as benzylic alcohols are prone to elimination (forming styrene derivatives).

-

Workup: Evaporate MeOH. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Yield Expectation: >95% Purity: Sufficient for next steps without chromatography.

Part 3: Routes to Enantiopurity (The Value Add)

To access the (R)- or (S)-enantiomer with high enantiomeric excess (ee), Asymmetric Transfer Hydrogenation (ATH) is the superior choice over classical resolution.

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

This method utilizes a Ruthenium-arene complex with a chiral diamine ligand. It is preferred over CBS reduction because it avoids moisture-sensitive boranes and operates under mild conditions.

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism . The ruthenium center activates the hydride source (formate or isopropanol), while the amine proton of the ligand directs the hydride delivery to a specific face of the ketone via hydrogen bonding.

Protocol (Targeting (R)-Enantiomer):

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Setup: In a flask, combine 4-iodoacetophenone (5.0 mmol) and the Ru-catalyst (0.05 mmol).

-

Solvent: Add the HCOOH/Et₃N mixture (15 mL).

-

Reaction: Stir at 28°C for 14–24 hours.

-

Expert Insight: The iodine substituent is electron-withdrawing, which typically accelerates the reaction compared to unsubstituted acetophenone.

-

-

Workup: Dilute with water, extract with EtOAc. Wash with sat.[2] NaHCO₃ to remove excess acid.

Yield: >90% Enantiomeric Excess (ee): >96% (typically).

Mechanistic Pathway (Graphviz)

Figure 2: Simplified catalytic cycle of Noyori ATH. The Ru-H and N-H moieties coordinate the ketone, ensuring facial selectivity.

Part 4: Analytical Discrimination & Validation

Trustworthiness in chiral synthesis relies on rigorous analytics. Optical rotation is insufficient for determining high ee%; Chiral HPLC is the standard.

Analytical Protocol: Chiral HPLC

-

Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Why OD-H? It is the "workhorse" column for aromatic alcohols.

-

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 to 1.0 mL/min.

-

Detection: UV at 254 nm (targeting the phenyl ring absorption).

-

Expected Result: Baseline separation of enantiomers.

-

(S)-Enantiomer typically elutes first (verify with authentic standard).

-

(R)-Enantiomer elutes second.

-

Self-Validation Step:

Always run the racemic material (from Method A) first to establish the retention times and separation factor (

Part 5: Comparative Data Summary

| Feature | NaBH₄ Reduction | Noyori ATH | Enzymatic Resolution (Lipase) |

| Chirality | Racemic (50:50) | Enantiopure (>96% ee) | Enantiopure (>99% ee) |

| Yield | >95% | >90% | Max 50% (theoretical)* |

| Cost | Low | High (Ru catalyst) | Medium (Enzyme reuse) |

| Scalability | Excellent | Excellent | Good |

| Atom Economy | High | High | Low (Acyl donor waste) |

*Note: Enzymatic yield is capped at 50% unless a Dynamic Kinetic Resolution (DKR) is employed, which is complex for this specific substrate.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. [Link]

-

Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35, 226-252. [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[3][4] Tetrahedron: Asymmetry, 15(21), 3331-3351. [Link]

-

Daicel Corporation. (n.d.). Chiralcel OD-H Instruction Manual. [Link]

Sources

Technical Monograph: 1-(4-Iodophenyl)ethanol as a Premier Chiral Scaffold in Pharmaceutical Synthesis

[1]

Executive Summary

1-(4-Iodophenyl)ethanol (CAS: 53207-29-7) represents a high-value "bifunctional" building block in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two functional handles: a "hard" aryl iodide capable of facile metal-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira) and a "soft" benzylic alcohol that serves as a stereogenic center for chiral etherification or amination.

This guide details the technical specifications, enantioselective synthesis, and downstream applications of 1-(4-Iodophenyl)ethanol, positioning it as a critical intermediate for ALK inhibitors (e.g., Ceritinib analogs) and radiopharmaceutical imaging agents.[1]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 1-(4-Iodophenyl)ethanol |

| CAS Number | 53207-29-7 (Racemic); 220089-24-7 (R-isomer); 53207-30-0 (S-isomer) |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 48–51 °C |

| Chirality | Contains one stereogenic center at the benzylic position.[1][2][3] |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; insoluble in water.[1] |

| Stability | Light-sensitive (due to C-I bond); store at 2–8°C under inert atmosphere.[1] |

Module 1: Enantioselective Synthesis (The "Make")

While racemic 1-(4-iodophenyl)ethanol can be obtained via NaBH₄ reduction of 4-iodoacetophenone, pharmaceutical applications demand high enantiomeric excess (ee).[1] The industry standard for this transformation is Noyori Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Rationale

The Noyori ATH utilizes a Ruthenium(II) complex with a chiral diamine ligand (e.g., TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is delivered from the Ru center and a proton from the amine ligand simultaneously, ensuring high facial selectivity without the need for high-pressure hydrogen gas [1].

Experimental Protocol: Asymmetric Transfer Hydrogenation

Objective: Synthesis of (R)-1-(4-Iodophenyl)ethanol (>98% ee).

Reagents:

-

Substrate: 4-Iodoacetophenone (1.0 eq)[1]

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water.

-

Solvent: DCM or Water/DCM biphasic system.[1]

Step-by-Step Workflow:

-

Catalyst Preparation: In a flame-dried Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in anhydrous isopropanol. Heat to 80°C for 1 hour, then concentrate to obtain the precatalyst.

-

Reaction Setup: Dissolve 4-iodoacetophenone (10 mmol, 2.46 g) in 20 mL of the Formic acid/TEA azeotrope.

-

Initiation: Add the Ru-catalyst (0.05 mmol) to the mixture. Stir vigorously at 28°C.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1] The reaction typically reaches completion in 12–24 hours.

-

Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (to neutralize acid) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

Self-Validating Check:

-

¹H NMR (CDCl₃): Doublet at ~1.45 ppm (CH₃), Quartet at ~4.85 ppm (CH-OH).[1]

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA 95:5. Confirm ee >98%.[1][4]

Reaction Pathway Diagram[1]

Caption: Figure 1. Noyori Asymmetric Transfer Hydrogenation workflow for generating high-ee chiral alcohol.

Module 2: Synthetic Utility (The "Use")

The versatility of 1-(4-iodophenyl)ethanol lies in its ability to serve as a divergent scaffold.

Path A: The Iodine Handle (Suzuki-Miyaura Coupling)

The aryl iodide is highly reactive toward oxidative addition by Pd(0), allowing for cross-coupling without affecting the secondary alcohol, provided mild bases are used.

-

Application: Synthesis of biaryl scaffolds found in ALK inhibitors.

-

Key Condition: Use Pd(dppf)Cl₂ and K₂CO₃ in aqueous dioxane. The alcohol proton is not acidic enough (pKa ~16) to interfere with the boronic acid transmetallation under these conditions [2].

Path B: The Hydroxyl Handle (Stereospecific Substitution)

The chiral alcohol can be inverted (Mitsunobu) or retained (Williamson ether synthesis) to install ether linkages or amines.

-

Application: Installation of the chiral alkoxy side chain in Ceritinib-like analogs.

-

Mitsunobu Protocol: Reaction with a phenol, PPh₃, and DIAD results in Walden inversion (S → R).[1]

Divergent Synthesis Workflow

Caption: Figure 2. Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and hydroxyl handles.

Pharmaceutical Applications

ALK Inhibitor Scaffolds (Ceritinib/Crizotinib Analogs)

The 1-(2,6-dichloro-3-fluorophenyl)ethanol moiety is the specific chiral handle in Crizotinib [3], but 1-(4-iodophenyl)ethanol serves as a critical model system and intermediate for "Next-Gen" ALK inhibitors that require a biaryl ether linkage.[1]

-

Mechanism: The chiral ether side chain fits into the ATP-binding pocket of the ALK kinase, providing crucial hydrophobic interactions that dictate potency and selectivity.

-

Synthesis Strategy: The iodine allows for the modular attachment of the aminopyrimidine "warhead" via cross-coupling, while the ethanol chain allows for tuning of the solubility and metabolic stability.

Radiopharmaceuticals (PET/SPECT)

The aryl iodide bond is ideal for Isotope Exchange .

-

Protocol: Heating 1-(4-iodophenyl)ethanol with Na[¹²³I] in the presence of a copper catalyst allows for the rapid generation of [¹²³I]-labeled tracers for SPECT imaging without altering the biological affinity of the molecule [4].

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research, 30(2), 97–102.[1] Link

-

Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Cui, J. J., et al. (2011).[1] Discovery of 3-[(3aR,6aR)-1-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl)octahydropyrrolo[3,4-b]pyrrol-5-yl]-2-aminopyridine-3-carbonitrile (PF-02341066), a Potent and Selective Inhibitor of c-Met and ALK.[1] Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] Link

-

Zlatopolskiy, B. D., et al. (2012).[1] Copper-mediated radioiodination of arenes and heteroarenes. Chemistry – A European Journal, 18(38), 12052-12057.[1] Link

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Iodophenyl)ethanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Grignard Reaction in Modern Synthesis

The Grignard reaction, a cornerstone of organic chemistry for over a century, remains an indispensable tool for the formation of carbon-carbon bonds.[1] Its versatility and broad applicability have cemented its place in both academic research and industrial-scale chemical synthesis. This application note provides a detailed protocol for the synthesis of 1-(4-Iodophenyl)ethanol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through the nucleophilic addition of a methylmagnesium halide to 4-iodobenzaldehyde.

This document will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step experimental protocol, and detail the necessary safety precautions for handling the organometallic reagents involved. Furthermore, it will cover the purification of the final product and its characterization using modern spectroscopic techniques.

Mechanistic Insights: The Nucleophilic Addition of a Grignard Reagent to an Aldehyde

The Grignard reaction proceeds through a two-step mechanism: the formation of the Grignard reagent and its subsequent reaction with a carbonyl compound.[2]

-

Formation of the Grignard Reagent: The process begins with the reaction of an organohalide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[3] The magnesium inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[4]

-

Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of the aldehyde.[2][5] This results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

-

Protonation: The final step is an acidic work-up, where a proton source is added to protonate the alkoxide, yielding the desired alcohol.[2]

Figure 1: Mechanism of the Grignard reaction for the synthesis of 1-(4-Iodophenyl)ethanol.

Experimental Protocol

This protocol is adapted from established procedures for Grignard reactions with aromatic aldehydes. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use to prevent quenching of the Grignard reagent.[6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | >98% | Sigma-Aldrich |

| Methylmagnesium bromide | CH₃MgBr | 119.23 | 3.0 M in Diethyl Ether | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99.7%, DriSolv® | MilliporeSigma |

| Hydrochloric Acid | HCl | 36.46 | 1 M (aqueous) | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Acros Organics |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 1-(4-Iodophenyl)ethanol.

-

Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-iodobenzaldehyde (5.0 g, 21.5 mmol) and anhydrous diethyl ether (30 mL).

-

Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 8.6 mL, 25.8 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid (20 mL).[5] Caution: This is an exothermic process.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(4-Iodophenyl)ethanol as a white solid.

Safety Precautions

Grignard reagents are highly reactive and pyrophoric, igniting spontaneously on contact with air or moisture.[7] All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves when handling Grignard reagents.[8]

-

Handling: Use oven-dried glassware and anhydrous solvents to prevent violent reactions with water.[3]

-

Quenching: The quenching of the reaction is highly exothermic and should be performed slowly and with cooling.[5]

-

Spills: In case of a small spill, smother the area with dry sand or another non-reactive absorbent material. Do not use water to extinguish a Grignard reagent fire.

Product Characterization

The identity and purity of the synthesized 1-(4-Iodophenyl)ethanol can be confirmed using spectroscopic methods.

1H NMR Spectroscopy

The 1H NMR spectrum of 1-(4-Iodophenyl)ethanol will show characteristic signals for the aromatic protons, the methine proton, and the methyl protons. A representative 1H NMR spectrum is available in the supplementary information of a publication by The Royal Society of Chemistry.[1]

13C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol.[10] A strong C-O stretching band is expected around 1050-1150 cm-1.[10]

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of 1-(4-Iodophenyl)ethanol. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully synthesize this valuable chemical intermediate. The provided characterization data serves as a guide for confirming the identity and purity of the final product.

References

-

Wikipedia. (2023, October 27). Grignard reagent. In Wikipedia. Retrieved from [Link]

-

Preparation of Alcohols via Grignard's Reagent. (2022, March 15). [Video]. YouTube. Retrieved from [Link]

-

Grignard Reaction Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). [Video]. YouTube. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 12). 1.6: Addition of Organometallics - Grignard. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

-

Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022, April 5). [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

-

White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 25). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Chemistry at Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. bohr.winthrop.edu [bohr.winthrop.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4-Iodophenyl)ethanol by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 1-(4-Iodophenyl)ethanol using column chromatography. Here, we address common challenges and frequently asked questions, grounding our advice in the fundamental principles of chromatographic separation to ensure robust and reproducible results.

Introduction to the Separation Challenge

1-(4-Iodophenyl)ethanol is a secondary benzylic alcohol. Its polarity is primarily dictated by the hydroxyl group, making it significantly more polar than nonpolar impurities like residual starting materials (e.g., 4-iodoacetophenone, if the synthesis involved its reduction) or nonpolar side products. The phenyl ring and the iodine atom contribute to its nonpolar character. The goal of the column chromatography is to exploit these polarity differences to isolate the desired alcohol from less polar and more polar impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 1-(4-Iodophenyl)ethanol in a question-and-answer format.

Question 1: My 1-(4-Iodophenyl)ethanol is not separating from a less polar impurity. What should I do?

Answer:

This is a common issue that can be resolved by optimizing your mobile phase. The principle of normal-phase chromatography is that less polar compounds elute faster. If your desired compound and a nonpolar impurity are co-eluting, your solvent system is likely too polar.

-

Causality: A highly polar mobile phase will move all compounds, regardless of their polarity, up the column quickly, leading to poor separation.

-

Solution:

-

Decrease the polarity of the mobile phase. If you are using an ethyl acetate/hexane solvent system, decrease the percentage of ethyl acetate. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 20% or even 10%.

-

Perform a new TLC analysis. Before running the column with the new solvent system, test it on a TLC plate. The ideal solvent system should give your desired product, 1-(4-Iodophenyl)ethanol, a retention factor (Rf) of approximately 0.25-0.35.[1] This will ensure that the compound has good interaction with the stationary phase and allows for better separation from impurities.

-

Question 2: My purified 1-(4-Iodophenyl)ethanol appears to be degrading on the column, leading to low yield and new, unexpected spots on the TLC.

Answer:

Aryl iodides can sometimes be sensitive, and the slightly acidic nature of silica gel can potentially cause degradation, especially with prolonged exposure.[2]

-

Causality: The silica gel surface has acidic silanol groups (Si-OH) that can catalyze decomposition reactions of sensitive compounds.

-

Solutions:

-

Deactivate the silica gel: You can neutralize the acidic sites by adding a small amount of a non-polar base, like triethylamine (Et3N), to your mobile phase (typically 0.1-1%). This is a common practice for purifying acid-sensitive compounds.

-

Use neutral or basic alumina: As an alternative stationary phase, neutral or basic alumina can be used for compounds that are unstable on silica gel.[3]

-

Run the column faster: A faster elution, by applying gentle pressure (flash chromatography), will minimize the time your compound spends on the column, reducing the opportunity for degradation.[4]

-

Question 3: I am seeing significant peak tailing for my 1-(4-Iodophenyl)ethanol during elution. How can I improve the peak shape?

Answer:

Peak tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase.

-

Causality: The hydroxyl group of your alcohol can have strong hydrogen bonding interactions with the silanol groups on the silica surface. This can lead to a slow desorption process, resulting in a "tailing" effect on your elution band.

-

Solutions:

-

Add a small amount of a polar solvent to your mobile phase. A small percentage of a more polar solvent, like methanol or ethanol (e.g., 1-2% in your ethyl acetate/hexane mixture), can help to compete for the active sites on the silica gel, leading to more symmetrical peaks. Be cautious, as adding too much will significantly increase the polarity of your eluent and may cause your compound to elute too quickly.

-

Ensure proper column packing. An improperly packed column with channels or cracks can also lead to poor peak shape.[5]

-

Question 4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

Answer:

While the phenyl ring in 1-(4-Iodophenyl)ethanol should allow for visualization under short-wave UV light (254 nm), the intensity can sometimes be weak.

-

Causality: The UV absorbance of your compound might be low at the wavelength of your UV lamp.

-

Solutions:

-

Use a staining agent. After developing your TLC plate, you can use a chemical stain to visualize the spots. A common and effective stain for general organic compounds, including alcohols, is a potassium permanganate (KMnO4) stain.[6][7] Alcohols will react with the permanganate to give a yellow or brown spot on a purple background.

-

Iodine chamber. Placing the developed TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[8]

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 1-(4-Iodophenyl)ethanol?

A1: A good starting point for a compound of this polarity is a mixture of ethyl acetate and hexane.[9] We recommend starting your TLC analysis with a solvent system of 20% ethyl acetate in hexane. Based on the resulting Rf value, you can then adjust the polarity.

| Solvent System (Ethyl Acetate in Hexane) | Expected Rf of 1-(4-Iodophenyl)ethanol (Approximate) | Recommendation |

| 10% | 0.1 - 0.2 | May be too low for efficient elution. |

| 20% | 0.2 - 0.4 | Good starting point for column chromatography. |

| 30% | 0.4 - 0.6 | May be too high, leading to poor separation from nonpolar impurities. |

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for routine separations. For more difficult separations of compounds with similar Rf values, this ratio can be increased to 100:1 or more.[5]

Q3: What is the best way to pack the column?

A3: The "slurry" or "wet packing" method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[3][5]

Experimental Protocol: Slurry Packing a Silica Gel Column

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (about 0.5 cm).

-

In a separate beaker, make a slurry of the required amount of silica gel in your initial, least polar eluting solvent.

-

Pour the slurry into the column.

-

Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

-

Open the stopcock to allow the excess solvent to drain until it is just above the silica bed.

-

Add another thin layer of sand on top of the silica gel to prevent disturbance when adding your sample and eluent.

Q4: How should I load my crude 1-(4-Iodophenyl)ethanol onto the column?

A4: The goal is to load the sample in as concentrated a band as possible.

-

Wet Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or a small amount of your eluent). Carefully add this solution to the top of the column and allow it to absorb into the silica before starting the elution.

-

Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This method is particularly useful if your compound has poor solubility in the eluting solvent.

Q5: Should I use an isocratic or a gradient elution?

A5: The choice depends on the separation.

-

Isocratic Elution: Using a single solvent system throughout the purification. This is suitable if the impurities are well-separated from your product on the TLC plate.

-

Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 10% ethyl acetate in hexane and slowly increasing to 30%). This is beneficial when you have impurities that are both much less polar and slightly more polar than your desired compound.

Visualization of the Purification Workflow

Sources

- 1. neb.com [neb.com]

- 2. reddit.com [reddit.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. forums.studentdoctor.net [forums.studentdoctor.net]

Technical Support Center: Cross-Coupling Optimization for 1-(4-Iodophenyl)ethanol

Executive Summary

You are working with 1-(4-iodophenyl)ethanol , a bifunctional substrate containing a highly reactive aryl iodide and a secondary benzylic alcohol.

The Good News: The C–I bond is the "gold standard" for oxidative addition, often allowing catalyst loadings to be dropped from the standard 1–5 mol% to 0.01–0.1 mol% (100–1000 ppm) without loss of yield. The Challenge: The secondary benzylic alcohol is amphoteric. It can act as a directing group, a reductant (oxidizing to a ketone), or a leaving group (eliminating to styrene).

This guide provides a self-validating workflow to minimize Palladium (Pd) usage while suppressing alcohol-related side reactions.

Module 1: Catalyst Efficiency (The "Why" and "How")

Q: Why can I lower the catalyst loading for this specific substrate?

A: The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than C–Br or C–Cl. In the catalytic cycle, Oxidative Addition is usually the rate-limiting step for chlorides, but for your iodide, it is extremely fast.

The Bottleneck Shift: With aryl iodides, the rate-limiting step often shifts to Transmetallation . Therefore, adding more Pd does not increase the rate; it only leads to catalyst aggregation (Pd black) and homocoupling.

Optimization Strategy: To lower loading, you must stabilize the monomeric Pd(0) species to prevent aggregation.

-

Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos ) or N-Heterocyclic Carbenes (NHCs). These increase the Turnover Number (TON) to >10,000.

-

The "Cocktail" Approach: Avoid simple Pd(PPh3)4. It is inefficient for high-throughput low-loading applications. Use a precatalyst like Pd(OAc)2 + SPhos (1:2 ratio) or Pd-PEPPSI-IPr .

Visualizing the Risk/Reward Pathway

Figure 1: The bifurcation of the catalytic cycle. High catalyst loading without sufficient ligand stabilization leads to rapid deactivation (Pd Black) rather than product formation.

Module 2: The "Alcohol Handle" Troubleshooting

Q: Do I need to protect the hydroxyl group?

A: Generally, NO . Standard Suzuki-Miyaura conditions (mild base like K2CO3 or K3PO4) are compatible with free secondary alcohols. However, specific failures require specific fixes:

| Symptom | Diagnosis | The Fix |

| Ketone Formation | Oxidation. The benzylic alcohol is acting as a hydride source, reducing Pd(II) to Pd(0) and oxidizing itself to acetophenone. | 1. Switch solvent. Avoid 2-propanol. Use Toluene/Water or Dioxane.2. Degas rigorously. Oxygen promotes this oxidation cycle. |

| Styrene Formation | Elimination. Strong bases promote E2 elimination of the benzylic alcohol. | 1. Switch base. Move from hydroxides (NaOH/KOH) to carbonates (K2CO3) or phosphates (K3PO4).2. Lower temperature to <80°C. |

| Diarylmethane | C–O Activation. Rare, but electron-rich Pd catalysts can sometimes insert into the Benzylic C–O bond. | 1. Avoid Lewis Acids. Ensure no Lewis acidic salts (like Zn or Al) are present.2. Use a milder catalyst system (e.g., Pd(dppf)Cl2). |

Q: My reaction stalled at 60% conversion. Should I add more catalyst?

A: NO. With aryl iodides, stalling usually indicates iodide poisoning . The released iodide ion (I-) binds tightly to Palladium, forming unreactive [L2Pd(Ar)I] resting states.

-

The Fix: Add a scavenger? No, that's messy. Instead, increase the ligand-to-metal ratio (e.g., 3:1 instead of 2:1) or switch to a solvent with higher dielectric constant (DMF/Water) to help dissociate the iodide.

Module 3: Optimized Protocol (Low Loading)

Objective: Couple 1-(4-iodophenyl)ethanol with Phenylboronic acid (Model). Target Loading: 0.1 mol% Pd.

Reagents

-

Substrate: 1-(4-iodophenyl)ethanol (1.0 equiv)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Base: K3PO4 (2.0 equiv) or K2CO3 (2.0 equiv)

-

Catalyst: Pd(OAc)2 + SPhos (Pre-mix 1:2 ratio in solvent) OR XPhos Pd G2.

-

Solvent: Toluene:Water (4:1) or n-Butanol (if green chemistry is prioritized).

Step-by-Step Workflow

-

The "Stock Solution" Method (Crucial for Low Loading):

-

You cannot accurately weigh 0.1 mol% of catalyst for a small scale reaction.

-

Action: Prepare a 10 mM stock solution of the catalyst/ligand complex in dry toluene. Pipette the exact volume needed.

-

-

Degassing:

-

Benzylic alcohols are sensitive to oxidation. Sparge solvents with Argon for 15 mins before adding the catalyst.

-

-

Addition:

-

Add Substrate, Boronic Acid, and Base to the vial.

-

Add Solvent.[1]

-

Add Catalyst Stock Solution last.

-

-

Reaction:

-

Heat to 60–80°C. (Do not exceed 100°C to prevent elimination).

-

Monitor by HPLC/UPLC.

-

Module 4: Decision Tree for Optimization

Use this logic flow to troubleshoot your specific outcome.

Figure 2: Troubleshooting logic for cross-coupling 1-(4-iodophenyl)ethanol.

References

-

Mechanistic Insight on Aryl Iodides

- Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.

- Source: Maiti, D., et al. Journal of the American Chemical Society (2010).

-

URL:[Link]

-

Unprotected Alcohols in Coupling

-

High Turnover Catalysts

-

General Suzuki Guide

Sources

- 1. scispace.com [scispace.com]

- 2. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Reactivity Guide: 1-(4-iodophenyl)ethanol vs. 1-(4-bromophenyl)ethanol

Executive Summary: The Halogen Decision Matrix

In the synthesis of biaryls or functionalized aromatics, the choice between 1-(4-iodophenyl)ethanol (I-Analog) and 1-(4-bromophenyl)ethanol (Br-Analog) is rarely about the alcohol functionality—it is almost exclusively about the C–X bond activation energy .

While the Iodo-analog offers superior reactivity in both Palladium-catalyzed cross-couplings and Lithium-Halogen exchanges, it comes with a stability trade-off and a higher cost basis. The Bromo-analog is the industrial workhorse: robust, cheaper, but requiring higher activation energies (heat or stronger catalysts).

Quick Selection Guide

| Feature | 1-(4-iodophenyl)ethanol | 1-(4-bromophenyl)ethanol |

| CAS Number | 52914-23-5 | 5391-88-8 |

| C–X Bond Energy (Ph-X) | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |

| Pd-Coupling (Suzuki) | Occurs at RT to 50°C. High TOF. | Requires >60°C. Slower Oxidative Addition. |

| Li-Halogen Exchange | Ultra-fast at -78°C. Chemoselective. | Slower. Competing elimination possible. |

| Cost/Availability | High / Moderate | Low / High |

| Primary Use Case | Late-stage functionalization; Temperature-sensitive substrates. | Bulk scale-up; Robust substrates tolerating heat. |

Fundamental Physical Properties[1][2]

Understanding the bond dissociation energy (BDE) is critical.[1] The C–I bond is significantly longer and weaker than the C–Br bond, making the Iodo-analog a "spring-loaded" electrophile.

| Property | Iodo-Analog | Bromo-Analog | Impact on Protocol |

| Molecular Weight | 248.06 g/mol | 201.06 g/mol | Stoichiometry calculations. |

| Melting Point | 48–49 °C | 36–38 °C | Both are low-melting solids; handle with care to avoid liquefaction during weighing. |

| C–X Bond Length | ~2.10 Å | ~1.90 Å | Longer bond = easier oxidative addition. |

| Leaving Group Ability | Excellent ( | Good ( | Iodo reacts faster in nucleophilic aromatic substitution ( |

Case Study A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanistic Insight: The Oxidative Addition Bottleneck

In the catalytic cycle, the rate-determining step (RDS) for aryl bromides is typically the oxidative addition of the Pd(0) species into the C–Br bond. For aryl iodides, this step is rapid, often shifting the RDS to transmetallation.

However, a nuance exists: The Iodide Effect . While Iodo-analogs add to Pd(0) faster, the resulting Pd(II)-I species is more stable and less prone to transmetallation than the Pd(II)-Br species. Therefore, while Iodo-analogs can react at room temperature, they sometimes suffer from lower Turnover Frequencies (TOF) unless bulky ligands (e.g., phosphines like S-Phos or X-Phos) are used to destabilize the intermediate.

Diagram: Mechanistic Divergence[4]

Caption: Comparative Pd-cycle showing that while Ar-I enters the cycle faster (Oxidative Addition), the resulting complex can be a thermodynamic sink compared to Ar-Br.

Experimental Protocol: Suzuki Coupling

Objective: Coupling 1-(4-halophenyl)ethanol (1.0 eq) with Phenylboronic acid (1.2 eq).

Reagents:

-

Substrate: 1.0 mmol (248 mg Iodo-analog / 201 mg Bromo-analog)

-

Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

-

Base:

(2.0 eq, 276 mg) - Note: Excess base is vital to handle the acidic OH proton. -

Solvent: 1,4-Dioxane/Water (4:1 v/v, 5 mL)

Procedure:

-

Charge: In a reaction vial, combine substrate, boronic acid, base, and catalyst.

-

Purge: Seal and purge with Argon for 5 minutes (Oxygen inhibits Pd(0)).

-

Reaction:

-

For Iodo-Analog: Stir at Room Temperature (25°C) . Monitor by TLC/LCMS.[2] Reaction typically complete in 2–4 hours.

-

For Bromo-Analog: Heat to 80°C . Reaction typically complete in 4–8 hours.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[3]

Critical Observation: The Iodo-analog allows you to avoid heating. This is crucial if your substrate contains heat-sensitive groups (e.g., epoxides, certain protecting groups). If the molecule is robust, the Bromo-analog is preferred for cost.

Case Study B: Lithium-Halogen Exchange

This is where the difference is starkest. The Iodo-analog allows for Cryogenic Selectivity .

The "Free Alcohol" Challenge

Both molecules contain a secondary alcohol (

-

Direct Lithiation: You must use 2.1 equivalents of n-BuLi. The first equivalent deprotonates the alcohol (forming a Lithium alkoxide); the second performs the Halogen exchange.

-

Protection: Ideally, protect the alcohol (e.g., TBS-ether) before lithiation to save reagent and prevent solubility issues with the alkoxide.

Diagram: Chemoselective Lithiation Workflow

Caption: Decision tree for lithiation. The Iodo-analog offers a wider operational window at -78°C compared to the Bromo-analog.

Experimental Protocol: Li-Halogen Exchange (Protected Substrate)

Objective: Convert the aryl halide to an aryl lithium species and trap with an aldehyde.

Pre-requisite: Assume the alcohol is TBS-protected (1-(4-halophenyl)ethoxy)(tert-butyl)dimethylsilane.

Procedure:

-

Setup: Flame-dry a flask under Argon. Add protected substrate (1.0 mmol) in anhydrous THF (5 mL).

-

Cooling: Cool to -78°C (Dry ice/Acetone).

-

Exchange:

-

For Iodo-Analog: Add n-BuLi (1.1 eq) dropwise. Exchange is instantaneous (< 5 mins).

-

For Bromo-Analog: n-BuLi is often too slow at -78°C for bromides, leading to sluggish exchange. Use t-BuLi (2.1 eq) to drive the equilibrium irreversibly, or warm to -40°C (risking THF decomposition).

-

-

Trapping: Add electrophile (e.g., Benzaldehyde, 1.2 eq).

-

Quench: Add saturated

.

Expert Insight: If you possess the Iodo-analog, you can perform this reaction strictly at -78°C with n-BuLi. If you use the Bromo-analog, you are forced to use the more dangerous t-BuLi (pyrophoric) to ensure clean conversion at cryogenic temperatures.

References

-

Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[4][5][6][7][8] Accounts of Chemical Research, 36(4), 255–263.

-

Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

-

Physical Data (Bromo-Analog): PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol.

-

Physical Data (Iodo-Analog): PubChem Compound Summary for CID 72869, 1-(4-Iodophenyl)ethan-1-one (Precursor/Analog reference).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. 4-Iodophenethyl alcohol | 52914-23-5 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 8. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Enantiomeric excess determination of chiral 1-(4-Iodophenyl)ethanol by SFC

An Objective Comparison of Supercritical Fluid Chromatography (SFC) for the Enantiomeric Excess Determination of Chiral 1-(4-Iodophenyl)ethanol

Authored by: A Senior Application Scientist

The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and quality control.[1][2] The chirality of a drug molecule is often directly linked to its therapeutic efficacy and safety profile.[2][] 1-(4-Iodophenyl)ethanol is a critical chiral intermediate used in the synthesis of numerous active pharmaceutical ingredients (APIs), making the accurate and efficient measurement of its enantiomeric purity a paramount concern for researchers and drug development professionals.[][4]

This guide provides an in-depth technical comparison of Supercritical Fluid Chromatography (SFC) with established techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the enantiomeric excess determination of 1-(4-Iodophenyl)ethanol. We will delve into the causality behind experimental choices, present supporting data, and provide a validated protocol, establishing why SFC is increasingly becoming the method of choice for chiral separations in the pharmaceutical industry.[5][6][7]

The Superiority of SFC in Chiral Analysis: A Mechanistic Perspective

Supercritical Fluid Chromatography is a powerful chromatographic technique that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the primary component of the mobile phase.[8] A substance becomes supercritical when its temperature and pressure are elevated beyond its critical point, endowing it with unique properties: the density of a liquid and the viscosity and diffusivity of a gas. It is this unique physicochemical state that gives SFC its distinct advantages over traditional liquid chromatography.[9]

Why SFC Excels for Chiral Separations:

-

Unmatched Speed and Efficiency: The low viscosity of supercritical CO₂, approximately one-third that of typical HPLC solvents like hexane, allows for significantly higher flow rates (3-4 times higher) without exceeding column pressure limits.[5][10] This directly translates to drastically reduced analysis times and higher sample throughput, accelerating the drug development process.[1][5][8]

-

Green Chemistry and Cost Reduction: SFC champions the principles of green analytical chemistry.[6] By replacing the bulk of organic solvents with environmentally benign and inexpensive CO₂, SFC dramatically reduces solvent consumption and waste generation by 70-90% compared to HPLC.[5][8][9] This not only lowers the environmental impact but also yields significant cost savings in both solvent purchase and disposal.[5][10]

-

Enhanced Resolution: The high diffusivity of the supercritical mobile phase promotes efficient mass transfer between the mobile and stationary phases, often leading to sharper peaks and improved resolution, which is critical for accurately quantifying enantiomers.[6][11]

The selection of the Chiral Stationary Phase (CSP) remains the most critical factor for achieving separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used in SFC due to their powerful and broad enantioseparation capabilities for a diverse range of chiral compounds, including aromatic alcohols like 1-(4-Iodophenyl)ethanol.[9][12]

Performance Benchmark: SFC vs. HPLC and GC

To objectively evaluate the optimal method for determining the enantiomeric excess of 1-(4-Iodophenyl)ethanol, we compare the typical performance metrics of SFC, normal-phase HPLC (NP-HPLC), and chiral GC. The data presented is a synthesis of established literature values for similar aromatic alcohols and typical method parameters.

| Parameter | Supercritical Fluid Chromatography (SFC) | Normal-Phase HPLC (NP-HPLC) | Gas Chromatography (GC) |

| Typical Analysis Time | < 5 minutes [6][11] | 15 - 40 minutes[13] | 10 - 25 minutes |

| Resolution (Rs) | Excellent (> 2.0) [11] | Good to Excellent (> 1.5)[13] | Good (> 1.5) |

| Solvent Consumption | Very Low (Mainly CO₂, small % of alcohol modifier)[5][8] | High (e.g., Hexane/Isopropanol) | Low (Carrier Gas only) |

| Environmental Impact | Low ("Green") [6][10] | High | Low |

| Operating Temperature | Moderate (e.g., 40 °C)[14] | Ambient (e.g., 25 °C)[13] | High (Requires volatilization, >150°C) |

| Operating Pressure | High (e.g., 100-200 bar)[14] | Moderate | Low |

| Sample Throughput | High | Low to Moderate | Moderate |

| Key Advantage | Speed, Efficiency, and Sustainability [5][6][9] | Robustness and wide availability | High sensitivity for volatile compounds |

| Key Limitation | Higher initial instrument cost | High solvent cost and waste | Sample must be thermally stable and volatile |

Analysis: The data clearly demonstrates SFC's significant advantages in speed and sustainability. While HPLC can achieve baseline separation, it does so at the cost of longer run times and high consumption of hazardous organic solvents.[13] GC, while solvent-free, requires high temperatures that could potentially risk the degradation of thermally sensitive intermediates and is not always suitable for non-volatile compounds. SFC emerges as the superior technique, offering the high resolution of liquid chromatography at speeds approaching that of gas chromatography, all while maintaining a minimal environmental footprint.[1][6]

Validated Experimental Protocol: SFC Method for 1-(4-Iodophenyl)ethanol

This protocol provides a self-validating, step-by-step methodology for the rapid and accurate determination of the enantiomeric excess of 1-(4-Iodophenyl)ethanol. The causality for each parameter selection is grounded in achieving optimal resolution in the shortest possible time.

Instrumentation & Materials

-

SFC System: An analytical SFC system equipped with a binary pump for CO₂ and a modifier, a column oven, an automated back pressure regulator (BPR), and a UV-Vis or Photodiode Array (PDA) detector.

-

Chiral Stationary Phase (CSP): Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 150 mm. This CSP is selected for its proven high enantioselectivity for aromatic compounds.[14]

-

Reagents: Supercritical fluid grade CO₂, HPLC-grade Methanol (MeOH), and a reference standard of racemic 1-(4-Iodophenyl)ethanol.

Chromatographic Conditions

-

Mobile Phase: Supercritical CO₂ / Methanol (90:10, v/v). Methanol is chosen as a polar modifier to increase the mobile phase strength and ensure elution from the polar CSP.

-

Flow Rate: 3.0 mL/min. This high flow rate is enabled by the low viscosity of the mobile phase and is key to achieving a short analysis time.[5]

-

Back Pressure: 150 bar (2175 psi). This pressure ensures the CO₂ remains in its supercritical state throughout the system.[14]

-

Column Temperature: 40 °C. Elevated temperature can improve kinetics and peak shape.[14]

-

Detection Wavelength: 220 nm. This wavelength provides a strong chromophoric response for the phenyl group in the analyte.[13]

-

Injection Volume: 5 µL.

Sample Preparation

-

Prepare a stock solution of racemic 1-(4-Iodophenyl)ethanol at a concentration of 1.0 mg/mL in Methanol.

-

Prepare the test sample at the same concentration (1.0 mg/mL) in Methanol.

-

Ensure complete dissolution before injection.

Workflow & Data Analysis

-

System Equilibration: Purge the system and equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 10-15 minutes).

-

Racemic Standard Injection: Inject the racemic standard to confirm the retention times of both enantiomers and to verify that baseline resolution (Rs ≥ 1.5) is achieved.

-

Sample Injection: Inject the test sample.

-

Peak Integration: Integrate the peak areas of the two separated enantiomer peaks in the resulting chromatogram.

-

Enantiomeric Excess (% ee) Calculation: Use the following formula to determine the enantiomeric excess: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the integrated peak areas of the first and second eluting enantiomers, respectively.

Visualizing the Workflow

The following diagram illustrates the logical flow of the chiral SFC method development and analysis process, from initial screening to the final determination of enantiomeric excess.

Caption: Workflow for enantiomeric excess determination by SFC.

Conclusion

For researchers, scientists, and drug development professionals tasked with the enantiomeric excess determination of chiral intermediates like 1-(4-Iodophenyl)ethanol, Supercritical Fluid Chromatography presents a compelling and superior alternative to traditional HPLC and GC methods. Its unique combination of high speed, excellent resolution, reduced environmental impact, and lower operating costs addresses the core demands of the modern pharmaceutical industry.[5][6][8] By adopting the validated SFC protocol outlined in this guide, laboratories can significantly enhance their analytical throughput and operational efficiency while adhering to the principles of green chemistry, thereby accelerating the critical path of drug discovery and development.

References

- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022-12-23). MDPI.

- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Benchchem.

- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.

- Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography. TrAC - Trends in Analytical Chemistry.

- Journal of Chromatography A. AFMPS.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.

- Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Diva-portal.org.

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).

- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021-11-22).

- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.

- Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate.